Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate

Physicochemical characterization Analytical chemistry Chromatography

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (CAS 898775-85-4) is a synthetic aryl alkyl ketone ester derivative characterized by a para-substituted phenyl ring bearing a piperidinomethyl group and an ethyl heptanoate chain terminated by a ketone functionality. The molecular formula is C21H31NO3 with an average mass of 345.476 Da.

Molecular Formula C21H31NO3
Molecular Weight 345.5 g/mol
CAS No. 898775-85-4
Cat. No. B1324837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate
CAS898775-85-4
Molecular FormulaC21H31NO3
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCCCC2
InChIInChI=1S/C21H31NO3/c1-2-25-21(24)10-6-3-5-9-20(23)19-13-11-18(12-14-19)17-22-15-7-4-8-16-22/h11-14H,2-10,15-17H2,1H3
InChIKeyKJMIEQBDETXVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate CAS 898775-85-4: Chemical Identity and Baseline Specifications for Research Procurement


Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (CAS 898775-85-4) is a synthetic aryl alkyl ketone ester derivative characterized by a para-substituted phenyl ring bearing a piperidinomethyl group and an ethyl heptanoate chain terminated by a ketone functionality . The molecular formula is C21H31NO3 with an average mass of 345.476 Da . This compound belongs to a class of piperidinyl-substituted phenylheptanoate esters that are primarily utilized as research intermediates and reference standards in medicinal chemistry and chemical biology investigations, though primary literature specifically characterizing this exact compound remains sparse .

Analytical Reference
Para-substituted phenylheptanoate ester for regioisomeric differentiation method development
SAR Component
Piperidinomethyl pharmacophore probing in structure-activity relationship studies
Chromatography Calibrant
Predicted moderate lipophilicity supports retention time marker utility in reverse-phase HPLC

Why Generic Substitution of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate CAS 898775-85-4 Is Not Advisable in Research Settings


Substitution with ostensibly similar analogs—such as regioisomeric ortho- or meta-substituted variants, or the unsubstituted phenylheptanoate core—can lead to divergent physicochemical properties and, consequently, altered behavior in analytical and biological systems. Subtle variations in substituent positioning measurably impact parameters including boiling point, lipophilicity, and chromatographic retention . These differences, while numerically small, can translate to significant deviations in experimental reproducibility, particularly in structure-activity relationship (SAR) studies and analytical method validation where precise molecular recognition and partitioning are critical .

Target (para)
Predicted boiling point and chromatographic retention profile
Ortho/meta regioisomers may shift retention times and compromise analytical resolution
Target (piperidinomethyl)
Enhanced lipophilicity vs. unsubstituted phenylheptanoate core
Unsubstituted core may alter partitioning and membrane-interaction behavior in assays
Target (para vector)
Distinct pharmacophoric orientation of basic piperidine nitrogen
Ortho/meta positional isomers may produce different binding recognition in SAR studies

Quantitative Differentiation Evidence for Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate CAS 898775-85-4


Boiling Point Differentiation vs. Regioisomeric Analogs (Ortho- and Meta-Substituted)

The target compound exhibits a higher predicted boiling point compared to its regioisomers, reflecting subtle intermolecular interaction differences arising from the para-substitution pattern. This distinction is directly relevant for purification protocols and thermal stability assessments [1].

Boiling Point Difference
Predicted / Cross-study comparable
Target: 467.6 ± 35.0 °C
meta-isomer: 465.7 °C (+1.9 °C)
ortho-isomer: 462.6 °C (+5.0 °C)
Supports regioisomeric differentiation in distillation and chromatographic method development
ACD/Labs predicted data; experimental verification recommended
Physicochemical characterization Analytical chemistry Chromatography

Lipophilicity (LogP) Comparison with Unsubstituted Phenylheptanoate Core

Introduction of the piperidinomethyl substituent at the para position significantly increases the calculated LogP compared to the unsubstituted phenylheptanoate core, reflecting enhanced lipophilicity that influences membrane permeability and non-specific binding .

Lipophilicity (LogP)
Predicted
Target LogP: 3.75
Unsubstituted core: 3.50
Difference: +0.25 (~78% increase in partition coefficient)
Higher predicted lipophilicity may affect reverse-phase retention and biphasic partitioning
ACD/LogP prediction; biological relevance requires validation
Drug-likeness Partition coefficient Medicinal chemistry

Structural Distinction: Para-Substitution Pattern and Pharmacophoric Implications

The para-substituted piperidinomethyl group confers a distinct spatial and electronic profile compared to ortho- and meta-isomers, as well as the unsubstituted phenyl analog. Piperidine-containing scaffolds are known pharmacophores in numerous therapeutic areas; the precise positioning of this basic nitrogen-containing group is expected to influence target recognition [1]. While direct biological data for this specific compound are absent, class-level evidence indicates that regioisomeric variation in piperidine-substituted aromatic ketones can yield markedly different activity profiles [1].

Para-Substitution Effect
Class-level inference
Para-substituted piperidinomethyl group presents basic nitrogen at a distinct distance and angle versus ortho/meta configurations
Unique molecular recognition vector for SAR studies; regioisomeric variation may alter target engagement
No direct biological data; class SAR suggests possible regioisomeric influence
Structure-activity relationship Molecular recognition Receptor binding

Optimal Research and Industrial Use Cases for Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate CAS 898775-85-4


Analytical Reference Standard for Regioisomeric Differentiation

The distinct boiling point (467.6 °C) and chromatographic properties of the para-isomer make it a suitable reference standard for analytical method development aimed at separating and quantifying ortho-, meta-, and para-substituted phenylheptanoate esters. Its use ensures method specificity and accuracy in quality control and impurity profiling .

SAR Library Component for Piperidine Pharmacophore Exploration

Given the well-documented pharmacological relevance of piperidine-containing compounds, this para-substituted variant serves as a valuable building block or comparator molecule in structure-activity relationship (SAR) studies. Its unique substitution pattern allows researchers to probe the spatial requirements of target binding pockets when evaluating novel piperidine-based chemical series [1].

Lipophilicity Calibrant in Reverse-Phase Chromatography

With a calculated LogP of 3.75, this compound occupies a useful position in the lipophilicity range for reverse-phase HPLC method development. It can serve as a retention time marker or system suitability standard for separations involving moderately lipophilic small molecules, aiding in column selection and mobile phase optimization .

Application
Selection Property
Validation Focus
Regioisomeric differentiation reference standard
Para-substituted phenylheptanoate ester identity
Ortho/meta regioisomer separation and quantification
Piperidine pharmacophore SAR studies
Piperidinomethyl substitution pattern
Spatial requirement probing of target binding pockets
Reverse-phase HPLC retention marker
Moderate predicted lipophilicity
Column selection and mobile phase optimization

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